molecular formula C30H32N2O2 B14955069 4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one

4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one

Cat. No.: B14955069
M. Wt: 452.6 g/mol
InChI Key: AYSZTLSXILRAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a benzhydryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one is unique due to its combination of a chromenone core with a benzhydryl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-5,7,8-trimethylchromen-2-one

InChI

InChI=1S/C30H32N2O2/c1-21-18-22(2)28-26(19-27(33)34-30(28)23(21)3)20-31-14-16-32(17-15-31)29(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-13,18-19,29H,14-17,20H2,1-3H3

InChI Key

AYSZTLSXILRAML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.